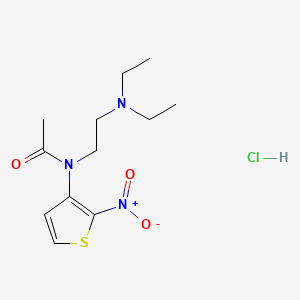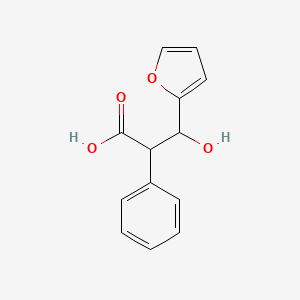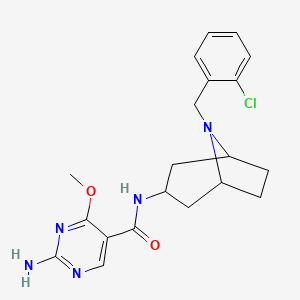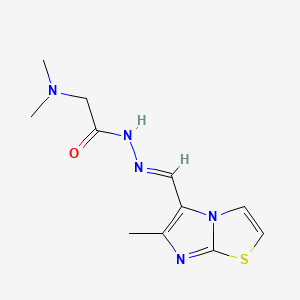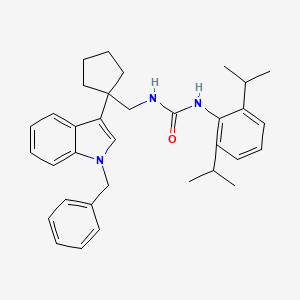
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This specific compound is notable for its unique structure, which includes a dimethylamino group and a phenyl group, making it a valuable subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate, can be achieved through several methods. One common approach involves the use of α,β-unsaturated aldehydes and substituted anilines. The Skraup and Doebner–Miller reactions are frequently employed for this purpose . These reactions typically require the presence of a Brønsted acid catalyst, such as phosphotungstic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves the use of catalytic systems to enhance efficiency and yield. Green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids, have gained popularity due to their environmental benefits . These methods not only reduce the use of hazardous solvents but also improve reaction rates and product purity.
化学反应分析
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the nitrogen atom in the quinoline ring makes these compounds highly reactive and versatile in organic synthesis .
Common Reagents and Conditions
Oxidation: Quinoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
科学研究应用
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, some quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.
相似化合物的比较
Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Ciprofloxacin: An antibiotic that contains a quinoline core but with additional functional groups that enhance its antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
97633-95-9 |
|---|---|
分子式 |
C21H28ClN3O |
分子量 |
373.9 g/mol |
IUPAC 名称 |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH.H2O/c1-23(2)14-9-15-24(3)21-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)22-21;;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H;1H2 |
InChI 键 |
SDKIAXKEHLNJEN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



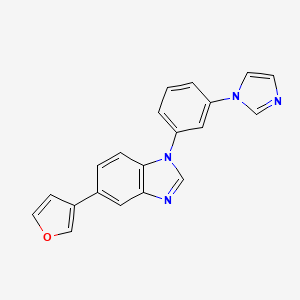

![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

